Product packaging for Unicarb(Cat. No.:CAS No. 75096-86-5)

Unicarb

Cat. No.: B13778978
CAS No.: 75096-86-5
M. Wt: 356.8 g/mol
InChI Key: PSCBFCRKGHZFKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

UniCarb-DB is a global, open-access glycomics database that functions as an essential reference repository for tandem mass spectrometry (MS/MS) data of glycans. This digital library provides researchers with a curated collection of over 500 annotated glycan structures, complete with their fragmentation spectra, liquid chromatography (LC) retention times, and detailed experimental metadata . Its primary research value lies in supporting the structural identification and characterization of complex carbohydrates, particularly N-linked and O-linked oligosaccharides released from glycoproteins . The platform is instrumental in glycomics research by enabling spectral matching; researchers can compare their experimental MS/MS data against the reference library in this compound-DB to facilitate accurate glycan assignment, significantly speeding up data analysis and improving the confidence of structural identification . The database is a key resource for investigations into the role of glycans in biological processes such as cell signaling, host-pathogen interactions, and immune response, providing the foundational data needed to link glycan structure to function . This compound-DB is For Research Use Only (RUO) and is not intended for diagnostic procedures or use in human patients .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25ClN2O4 B13778978 Unicarb CAS No. 75096-86-5

Properties

CAS No.

75096-86-5

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]-2-oxoethyl]-trimethylazanium;chloride

InChI

InChI=1S/C17H25N2O4.ClH/c1-17(2)10-12-8-7-9-13(15(12)23-17)22-16(21)18(3)14(20)11-19(4,5)6;/h7-9H,10-11H2,1-6H3;1H/q+1;/p-1

InChI Key

PSCBFCRKGHZFKD-UHFFFAOYSA-M

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C[N+](C)(C)C)C.[Cl-]

Origin of Product

United States

Unicarb in Glycoscience: a Knowledge Platform for Glycomics and Glycobiology Research

Historical Trajectory and Genesis of UniCarb Initiatives

The development of the this compound platform represents a significant step forward in the organization and accessibility of glycomics data. Its origins can be traced back to earlier pioneering efforts to create centralized repositories for glycan structures.

Evolution from Precursor Glycan Databases (e.g., GlycoSuiteDB, EUROCarbDB)

Prior to the establishment of this compound, several foundational databases laid the groundwork for systematic glycan data collection. GlycoSuiteDB, developed in Australia, was a manually curated database of glycan structures derived from published literature. It provided detailed information on glycan structures, their biological sources, and references. This database became a vital resource for researchers, offering a structured repository of information on glycoprotein (B1211001) glycosylation nih.govnih.govoup.comnih.gov.

In Europe, the EUROCarbDB initiative was a significant coordinated effort to develop a standardized framework for glycomics data. It aimed to create a suite of open-source tools and databases to support high-throughput glycan analysis oup.com. EUROCarbDB introduced standards for representing glycan structures and experimental data, which were crucial for the future of glycoinformatics nih.govnih.govoup.com. This initiative not only provided a database of glycan structures but also developed tools for data acquisition and analysis, addressing key challenges in the field oup.comsquarespace.com.

These precursor databases, while invaluable, highlighted the need for a more integrated and comprehensive platform that could handle the increasing volume and complexity of glycomics data, particularly from mass spectrometry experiments.

Establishment of this compound-DB and UniCarbKB

Building on the foundations laid by GlycoSuiteDB and EUROCarbDB, the this compound initiatives were launched to create a more robust and integrated knowledge platform. This compound-DB was initiated in 2009 to serve as a public repository for high-quality, annotated mass spectrometry (MS) data of glycans squarespace.com. It specifically focuses on storing and providing access to tandem mass spectrometry (MS/MS) fragmentation data for glycan structures, which is essential for their detailed characterization glycosmos.org. This compound-DB was designed to be a global, collaborative effort to build a comprehensive reference library of glycan MS/MS spectra squarespace.com.

Subsequently, the this compound KnowledgeBase (UniCarbKB) was developed as a broader platform to integrate structural, experimental, and functional information about glycans and glycoproteins nih.govnih.gov. UniCarbKB extends the scope of its predecessors by not only providing curated glycan structure information but also linking it to glycoprotein context, including site-specific glycosylation details nih.govnih.govoup.com. For its initial release, UniCarbKB curated over 890 references, 3,740 glycan structure entries, and information on 400 glycoproteins nih.govnih.govoup.com. It represents a significant evolution from a simple database to a comprehensive knowledgebase, aiming to facilitate a deeper understanding of the roles of glycosylation in biological systems nih.govnih.govunicarbkb.org.

FeatureGlycoSuiteDBEUROCarbDBThis compound-DBUniCarbKB
Primary Focus Curated glycan structures from literature.Standardized framework and tools for glycomics data.Public repository for annotated glycan MS/MS data.Integrated knowledge platform for glycomics and glycoproteomics.
Data Types Glycan structures, biological sources.Glycan structures, experimental data standards.LC-MS/MS fragmentation data, retention times.Structural, experimental, and functional glycan data.
Key Contribution Centralized, curated glycan structure information.Open-source tools and data representation standards.A reference library for glycan MS/MS spectra.Linking glycan structures to glycoprotein context.

Emergence of this compound-DR for Data Deposition

To further support the growing need for open data access and to accommodate the increasing volume of data generated by the glycomics community, this compound-DR (Data Repository) was launched in 2019 glycosmos.org. This compound-DR serves as a non-curated sister repository to the curated this compound-DB, providing a platform for researchers to deposit their annotated glycomic MS/MS spectra glycosmos.org. This initiative facilitates the open sharing of data associated with scientific publications, fulfilling the requirements of many funding agencies and journals for data availability glycosmos.org. The submission process to this compound-DR is designed to be compliant with the MIRAGE (Minimum Information Required for A Glycomics Experiment) reporting guidelines, ensuring that the deposited data is well-documented and reusable glycosmos.org. This platform represents a crucial step towards a more transparent and collaborative research environment in glycoscience. Recently, efforts have been made to enhance the interoperability between this compound-DR and another major glycomics data repository, GlycoPOST, by unifying their data submission systems and enabling automatic cross-referencing of entries nih.gov.

Architectural Frameworks and Data Modeling in Glyco-Bioinformatics

The complexity of glycan structures, with their branched nature and varied linkage types, presents unique challenges for data representation and database design. The this compound initiatives have adopted and developed sophisticated architectural frameworks to address these challenges.

Database Design and Schema for Oligosaccharide Structures

The database schema of the this compound platform is designed to capture the intricate details of oligosaccharide structures in a systematic and searchable manner. Building upon the standards developed by EUROCarbDB, this compound utilizes a relational database structure to store information on monosaccharide composition, anomeric configurations, and linkage positions oup.com. This structured approach allows for precise and unambiguous representation of complex glycan structures.

The platform has also integrated tools like GlycoWorkbench, which facilitates the annotation of glycan structures and their corresponding MS data glycosmos.org. The use of standardized nomenclature and graphical representations, such as the Symbol Nomenclature for Glycans (SNFG), ensures consistency and clarity in data presentation across the platform glycosmos.org. Furthermore, UniCarbKB has begun to represent its data in the Resource Description Framework (RDF) format, in collaboration with the GlycoRDF project, to enable semantic web technologies for unifying content from disparate databases nih.gov.

Database ComponentDescription
Structure Schema Captures monosaccharide composition, linkage information, and anomeric configuration.
Nomenclature Adheres to standardized naming conventions for glycans.
Graphical Representation Utilizes SNFG for clear visual depiction of glycan structures.
Data Format Increasingly uses RDF to support semantic data integration.

Integration of Experimental Spectrometric Data (e.g., LC-MS/MS Fragmentation)

A key strength of the this compound platform is its robust integration of experimental mass spectrometry data, particularly from liquid chromatography-tandem mass spectrometry (LC-MS/MS) oup.comnih.gov. The database model is specifically designed to link glycan structures to their experimental evidence, including the raw and annotated MS/MS spectra glycosmos.org.

The schema allows for the storage of detailed metadata about the experimental conditions, such as the type of mass spectrometer used, ionization methods, and fragmentation parameters oup.com. This is crucial for the interpretation and comparison of data from different laboratories and experiments. The database connects HPLC and MS schemas, enabling the association of retention times with specific precursor ions and their corresponding MS/MS spectra oup.com. Each entry in this compound-DB includes the precursor ion mass and an annotated MS/MS fragment peak list, providing a rich dataset for structural elucidation and validation oup.comresearchgate.net. This tight integration of structural and spectral data makes this compound-DB an invaluable resource for the development and validation of new algorithms for automated glycan identification.

Annotation of Glycosylation Sites and Protein Information

A core function of the this compound knowledge platform, specifically UniCarbKB, is the detailed annotation of glycosylation sites on proteins. This involves identifying the specific locations on a protein where glycans are attached and characterizing the diverse glycan structures found at each site. This information is critical for understanding the structure-function relationships of glycoproteins.

UniCarbKB provides two primary levels of annotation for each glycoprotein record. The first level includes data on glycan structures that have been characterized from a purified glycoprotein, even if the exact site of attachment is not known. The second, more detailed level, provides site-specific data, which describes the array of glycan structures identified at a particular amino acid residue on the protein. nih.gov

This detailed, site-specific information allows researchers to investigate the microheterogeneity of glycosylation, a phenomenon where a single glycosylation site can be occupied by a variety of different glycan structures. This variability can have profound effects on the protein's function, stability, and interaction with other molecules.

To ensure the accuracy and utility of this information, UniCarbKB integrates data from various sources and links its glycoprotein information to the UniProtKB/Swiss-Prot database, the world's leading resource for protein sequence and functional information. bio.tools This cross-referencing allows users to seamlessly move between the detailed glycan information in UniCarbKB and the comprehensive protein-centric data in UniProtKB. The platform provides access to approximately 1,530 glycoprotein entries with over 4,000 annotated glycosylation sites and 4,000 glycan structures. nih.gov

Metadata Standards and Ontologies for Glycomics Experiments

The complexity and diversity of experimental techniques used in glycomics necessitate the use of standardized metadata and ontologies to ensure that data is findable, accessible, interoperable, and reusable (FAIR). This compound-DB and UniCarbKB have been at the forefront of adopting and promoting such standards.

A key development in this area has been the creation of GlycoRDF, an ontology for standardizing glycomics data in the Resource Description Framework (RDF) format. nih.govtoukach.ru This initiative, involving an international group of glycomics bioinformatics experts, provides a common, machine-readable format for representing glycan sequences, biological sources, publications, and experimental data. nih.govtoukach.ru By adopting GlycoRDF, databases like UniCarbKB can export their data in a standardized format, facilitating data integration and cross-database queries. nih.gov

Another important standard is the Glycomics Ontology (GlycO), which provides a knowledge base of experimentally verified glycan structures. bioontology.orgwright.edu This ontology represents glycan structures as trees of monosaccharide residues and supports the annotation of their linkage to proteins and lipids. bioontology.org

The following table summarizes some of the key ontologies and standards relevant to glycomics data:

Standard/OntologyDescription
GlycoRDF An RDF ontology for standardizing the representation of glycomics data, including glycan sequences, biological sources, and experimental details. nih.gov
GlycO An ontology that provides a knowledge base of experimentally verified glycan structures, representing them as trees of monosaccharides. bioontology.org
GlycoCoO The Glycoconjugate Ontology, which standardizes the annotation of data related to molecules formed by the linkage of glycans to proteins or lipids. nih.gov

These standards are crucial for ensuring the consistency and comparability of data from different experiments and laboratories, a fundamental requirement for building a comprehensive and reliable knowledge base for glycoscience.

Methodologies for Data Curation and Quality Assurance in Glycoinformatics

The value of any biological database lies in the quality and reliability of its data. In the complex field of glycoinformatics, rigorous data curation and quality assurance are paramount. The this compound initiatives employ a multi-faceted approach to ensure the integrity of the information they provide.

Manual Curation Protocols and Expert Annotation

At the heart of this compound's quality assurance is a meticulous process of manual curation by expert annotators. whiterose.ac.uk This process involves the careful extraction of data from peer-reviewed scientific literature. nih.gov Expert curators, with deep knowledge of glycobiology, review publications to extract detailed information about glycan structures, the glycoproteins they are attached to, the biological source, and the experimental methods used for characterization. whiterose.ac.uk

This manual approach is essential due to the complexity and often non-standardized reporting of glycomics data in publications. whiterose.ac.uk While text-mining tools can assist in identifying relevant literature, the nuanced interpretation of experimental results and structural assignments requires human expertise. nih.gov this compound-DB, for instance, contains over 1000 manually annotated LC-MS/MS spectra for N- and O-linked glycans. wikipedia.org

The curation process is guided by detailed protocols to ensure consistency and accuracy. For example, in UniCarbKB, annotations are made at both the global glycoprotein level and at the level of specific glycosylation sites. nih.gov This detailed curation provides a rich dataset for researchers.

Validation Pipelines for Experimental Glycan Data

To further ensure data quality, this compound-DB has developed and implemented a robust validation pipeline for the experimental data it houses. nih.gov This pipeline is particularly important for a database that serves as a reference library for tandem mass spectrometry (MS/MS) data of glycans. researchgate.net

A key aspect of this validation involved an inter-laboratory study where three independent laboratories analyzed the same 23 commercially available oligosaccharide standards using the same analytical technique (graphitized carbon-liquid chromatography-electrospray ionization-ion trap mass spectrometry). nih.gov The resulting MS/MS spectra were then compared to assess the reproducibility of glycan fragmentation patterns. A dot product score was used to quantify the similarity between spectra, establishing a benchmark for data quality and comparability. nih.gov

This rigorous validation process ensures that the spectral library within this compound-DB is a reliable resource for the identification and structural characterization of glycans in experimental samples. researchgate.net

Adherence to Minimum Information Reporting Guidelines (e.g., MIRAGE Project)

These guidelines specify the essential experimental details that should be reported for various analytical techniques used in glycomics, including mass spectrometry, liquid chromatography, and glycan microarrays. nih.govbeilstein-institut.defairsharing.org By adhering to MIRAGE, researchers provide a complete picture of how their data was generated, allowing for proper evaluation and comparison with other studies.

This compound-DB was the first database to implement the MIRAGE standards for the submission of glycomic MS/MS data. wikipedia.org This commitment to standardized reporting is crucial for building a high-quality, interoperable, and enduring resource for the glycoscience community.

The following table outlines the different levels of data reporting as suggested by MIRAGE guidelines:

Data LevelDescription
Level 1 Raw data directly from the instrument.
Level 2 Processed data (e.g., peak lists from mass spectra).
Level 3 Processed data associated with glycan identities, including averaged replicates and statistical analysis. beilstein-institut.de

The MIRAGE guidelines recommend that while Level 3 data may be sufficient for publication, researchers should retain Level 1 and Level 2 data to enable deeper data comparison and mining in the future. beilstein-institut.de

Bioinformatics Tools and Algorithmic Development for Glycan Analysis

Beyond being a data repository, the this compound platform provides a suite of bioinformatics tools and has spurred the development of algorithms to aid in the analysis of complex glycomics data. These tools are designed to streamline the process of glycan identification, structural elucidation, and functional interpretation. unicarbkb.org

The challenges in glycan analysis are significant due to the branched nature of glycans and the vast number of possible isomeric structures. oup.com Computational tools are therefore essential for interpreting the large datasets generated by modern high-throughput glycomics techniques.

UniCarbKB offers several integrated tools to assist researchers. For example, GlycoDigest is a tool that simulates the in-silico digestion of glycans by exoglycosidases, enzymes that sequentially remove monosaccharide units from the non-reducing end of a glycan. nih.gov This can help in predicting the structure of a glycan based on its degradation products.

Another key area of development is in the automated annotation of mass spectrometry data. While manual annotation by experts remains the gold standard, it is a time-consuming process. arxiv.org Several software tools have been developed to automate or semi-automate this process by matching experimental MS/MS spectra against spectral libraries like this compound-DB or by performing de novo sequencing. researchgate.netchemrxiv.org

The availability of a high-quality, curated spectral library in this compound-DB is a critical resource for these tools. Algorithms can compare experimental spectra to the reference spectra in the database to identify known glycan structures. This library-based approach significantly speeds up the analysis of large datasets.

Furthermore, the integration of this compound data with other platforms and software is a key focus. For instance, this compound-DB is available as an external library in the NIST format, allowing its use in various data analysis software. This interoperability is crucial for the broader glycoinformatics ecosystem.

The following table lists some of the bioinformatics tools and their functions relevant to glycan analysis:

Tool/AlgorithmFunction
GlycoDigest Simulates the digestion of oligosaccharides by exoglycosidases to aid in structural elucidation. nih.gov
GlycoWorkbench A versatile software tool for drawing glycan structures, searching databases, and analyzing mass spectrometry data. creative-proteomics.com
Byonic A software package that assigns glycopeptide spectra by combining in silico digested peptides with glycan compositions from a database. nih.gov
GlycoAnnotateR An R package for the de novo annotation of glycan compositions in mass spectrometry data. chemrxiv.org
METASPACE An open-source cloud engine for the automated annotation and visualization of spatial N-glycomics data from mass spectrometry imaging. osti.gov

These tools, often developed in conjunction with or leveraging the data from this compound, are essential for advancing our ability to analyze and understand the complex world of glycans.

Advanced Search and Query Interfaces (e.g., Substructure, Composition)

This compound-DB provides a user-friendly and powerful search interface designed to facilitate the exploration of its extensive collection of glycan structures and mass spectrometry data. nih.gov The platform supports both basic and advanced search functionalities, allowing researchers to query the database using a variety of parameters. nih.gov Users can initiate searches based on taxonomy, tissue of origin, and publication references. nih.gov

A key feature of the platform is the ability to perform searches based on mass, monosaccharide composition, or precursor mass. nih.gov The advanced search interface allows for detailed compositional queries, where users can specify the inclusion, exclusion, or a range for the number of specific monosaccharide residues, such as Hex, dHex, HexNAc, NeuAc, and NeuGc.

Furthermore, this compound-DB integrates graphical search tools for more complex queries. It has incorporated GlycanBuilder, a tool that allows researchers to draw a glycan structure or substructure and search the database for exact or partial matches. nih.gov This substructure search capability is crucial for identifying glycans that contain specific motifs or structural features of interest. The combination of text-based compositional search and graphical substructure search provides a flexible and comprehensive query system for researchers.

Interactive Table: this compound-DB Search Parameters

Search Category Parameter Examples Search Type
Biological Source Taxonomy (e.g., Homo sapiens), Tissue (e.g., plasma) Basic & Advanced
Bibliographic PubMed ID, Author Basic & Advanced
Mass Properties Precursor mass, Mass range Advanced
Composition Number of Hex, HexNAc, dHex, NeuAc, etc. Advanced
Structure Full structure, Substructure Advanced (via GlycanBuilder)

Theoretical Tandem Mass Spectra Generation and Matching Algorithms

This compound-DB's core function is to serve as a high-quality, curated repository of experimental tandem mass spectrometry (MS/MS) data for glycans. It is a spectral library built from manually annotated and experimentally verified data, rather than a generator of theoretical spectra. nih.gov The primary application of the database is to aid in the identification of unknown glycan structures by matching their experimental MS/MS spectra against the reference spectra within this compound-DB. researchgate.net

The process of glycan identification involves comparing a user-generated MS/MS spectrum with the database's collection of annotated spectra. researchgate.net This library-based spectral matching approach relies on the principle that identical glycan structures will produce comparable fragmentation patterns under similar analytical conditions. nih.gov To quantify the similarity between an experimental spectrum and a library spectrum, a dot product score can be calculated, which serves as a measure of comparability and confidence in the match. nih.gov

The availability of this well-characterized fragmentation data is critical for the development and refinement of algorithms that automatically assign structures to experimental spectra. nih.gov By providing a comprehensive reference library, this compound-DB contributes to increasing the confidence level and accuracy of glycan structural identification. nih.gov While other software tools in the field, such as SimGlycan™, focus on predicting glycan structures by matching experimental spectra to a database of theoretical fragments, this compound-DB's strength lies in its foundation of curated, empirical data. nih.gov

Glycan Structure Building and Visualization Tools (e.g., GlycanBuilder)

This compound-DB enhances its utility by integrating with established glycoinformatics tools for building and visualizing glycan structures. nih.govexpasy.org A notable example is the incorporation of GlycanBuilder into its search functionality. nih.gov GlycanBuilder is a software tool that provides an intuitive graphical interface for the rapid drawing of complex glycan structures. researchgate.net This integration allows users to visually construct a glycan or a specific substructure and use it as a query against the database, moving beyond text-based searches. nih.gov

In addition to its search capabilities, the broader ecosystem around this compound-DB heavily utilizes GlycoWorkbench. GlycoWorkbench is a comprehensive suite of tools designed to assist in the semi-automatic annotation of glycomics mass spectrometry data. researchgate.netfigshare.com It allows researchers to draw glycan structures, compute their mass, and automatically match theoretical fragments with peaks in an experimental MS/MS spectrum. google.com this compound-DB directly supports this workflow by accepting data submissions in the form of annotated GlycoWorkbench files, ensuring that new data entering the repository is well-structured and detailed. The visual representation of oligosaccharides in related resources like this compound-DR (a non-curated repository) is often displayed in the Symbol Nomenclature for Glycans (SNFG) format, which is a standard supported by these visualization tools. glycosmos.org

Computational Approaches for Glycan Identification and De Novo Sequencing

The primary computational approach for glycan identification facilitated by this compound-DB is library-based spectral matching. nih.gov As a comprehensive repository of high-quality, annotated MS/MS spectra, the database serves as a reference library against which researchers can compare their own experimental data. researchgate.net This process is fundamental to the structural annotation of glycans, where a match between an experimental spectrum and a library entry provides strong evidence for the identity of the glycan. nih.gov

The detailed fragmentation data provided for each entry, including annotations of glycosidic and cross-ring cleavages, allows for more than just a simple spectral match. nih.gov This information helps researchers understand the fragmentation patterns of specific glycan structures and can be used to train and validate new computational algorithms for automated glycan identification. nih.gov

While this compound-DB's core strength is in its curated library for identification, the broader field of glycoinformatics is advancing toward de novo sequencing, where glycan structures are inferred directly from MS/MS spectra without relying on a pre-existing database. researchgate.net Tools like GlycoBART have been developed for this purpose. researchgate.net Although this compound-DB does not directly perform de novo sequencing, the high-quality, verified data it contains is an invaluable resource for training and benchmarking such novel algorithms. By providing a "gold standard" set of spectra for known structures, this compound-DB indirectly supports the development of next-generation computational approaches for glycan analysis.

Interoperability and Integration with Broader 'Omics Datasets

Cross-linking with Protein and Gene Databases (e.g., UniProtKB, GlycoGene DataBase, KEGG Glycan)

This compound-DB is designed to function within a larger ecosystem of biological databases, ensuring its data is well-integrated and contextualized. researchgate.net A key aspect of this interoperability is its cross-linking with major protein and glycan resources. Each structure in this compound-DB is associated with a GlyTouCan accession number, which is the international repository for glycan structures, allowing for easy access to other glycomic resources. nih.govwikipedia.org

The platform is also linked to protein-centric databases. For instance, this compound-DB entries are connected to UniProtKB, the comprehensive and high-quality resource for protein sequence and functional information. researchgate.netexpasy.org This linkage allows researchers to move seamlessly from a glycan's mass spectrometric data to the protein(s) it is known to be attached to, providing crucial biological context. researchgate.net

The related knowledgebase, UniCarbKB, further expands these connections by integrating information from gene and pathway databases. UniCarbKB manually curates data from resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the GlycoGene DataBase (GGDB) to build N-glycan synthesis pathways. nih.gov While this compound-DB focuses on MS/MS evidence, its close relationship with UniCarbKB means its structural data is placed within a broader network of genetic and enzymatic information, connecting glycan structures to the genes and enzymes responsible for their synthesis. nih.gov

Interactive Table: this compound-DB Database Cross-References

Database Type Description Linkage Purpose
GlyTouCan Glycan Structure Repository International standard repository for assigning unique accession numbers to glycan structures. Structural standardization and cross-referencing with other glycan databases.
UniProtKB Protein Sequence & Function A central hub of protein data, including post-translational modifications. expasy.org Linking glycan structures to specific glycoproteins and glycosylation sites. researchgate.net
UniCarbKB Glycoproteomics Knowledgebase Curated database of glycan structures on glycoproteins, integrating pathway information. cncb.ac.cn Provides broader biological context, including biosynthetic pathways.
PubMed Literature Database A repository of biomedical literature. Citing the original publications where the glycan structure and data were reported. nih.gov

Strategies for Multi-omics Data Integration in Systems Biology

This compound-DB serves as a foundational resource for integrating glycomics data into broader systems biology and multi-omics studies. nih.gov In systems biology, the goal is to understand the complex interactions between different molecular components of a cell or organism, including genes (genomics), proteins (proteomics), and glycans (glycomics). Glycosylation is a critical post-translational modification that significantly impacts protein function, making the integration of glycomics data essential for a complete biological picture. oup.com

The high-quality, reliable glycan structural and MS/MS data in this compound-DB provides the necessary reference information for the glycomics component of multi-omics analyses. researchgate.net For example, in studies aiming to identify biomarkers for disease, researchers might combine proteomic data to identify changes in protein expression with glycomic data (identified using this compound-DB as a reference) to detect alterations in glycosylation patterns on those proteins. nih.gov

The database's structured format and cross-linking to protein databases like UniProtKB are key strategies that facilitate this integration. researchgate.net By connecting specific glycan structures to specific proteins, this compound-DB allows researchers to overlay glycomic information onto proteomic datasets. This enables the investigation of how changes in the glycome correlate with changes in the proteome and transcriptome, ultimately leading to a more holistic understanding of biological systems, disease mechanisms, and the discovery of potential therapeutic targets. nih.govbeilstein-institut.de

Table of Referenced Compound and Database Names

NameType
This compound-DBDatabase
UniCarbKBDatabase
UniProtKBDatabase
GlycoGene DataBase (GGDB)Database
KEGG GlycanDatabase
GlyTouCanDatabase
GlycanBuilderSoftware Tool
GlycoWorkbenchSoftware Tool
SimGlycan™Software Tool
GlycoBARTSoftware Tool
HexMonosaccharide (Hexose)
dHexMonosaccharide (Deoxyhexose)
HexNAcMonosaccharide (N-Acetylhexosamine)
NeuAcMonosaccharide (N-Acetylneuraminic acid)
NeuGcMonosaccharide (N-Glycolylneuraminic acid)

Development of Integrated Glyco-Bioinformatics Workflows

The this compound initiative has been pivotal in the development of integrated glyco-bioinformatics workflows by creating an infrastructure that connects various glycoanalytical data with repositories of known glycan structures. beilstein-institut.de This effort aims to bridge the gap in glycomics, which has lagged behind other 'omics' fields partly due to a lack of comprehensive databases and bioinformatics tools. oup.com The this compound KnowledgeBase (UniCarbKB) serves as a central platform, integrating structural, experimental, and functional glycoscience information to enhance the understanding of glycosylation processes. nih.govnih.gov

A key aspect of this integration is the cooperation between different repositories. For instance, a unified data submission and cross-referencing framework has been developed for GlycoPOST and this compound-DR, two major repositories for glycomics and glycoproteomics mass spectrometry data. nih.govresearchgate.net This integration streamlines the process for researchers, allowing them to submit all experimental data, including metadata and identified oligosaccharide fragment data, through a single pipeline. nih.govresearchgate.net

Furthermore, the this compound platform champions the standardization of data reporting, which is crucial for data integration and reanalysis. This compound-DB was the first database to implement the Minimum Information Required About a Glycomics Experiment (MIRAGE) guidelines for the submission of MS/MS data. wikipedia.orgglycosmos.org This ensures that deposited data is of high quality and contains sufficient metadata about the experimental conditions and biological origin. nih.gov By linking with other major biological databases such as UniProtKB for protein information and the GlyTouCan registry for unique glycan structure identifiers, this compound facilitates a workflow where glycan data can be analyzed in the broader context of proteomics and systems biology. nih.govnih.govexpasy.org

The platform provides tools that can be incorporated into analytical software, enabling the direct conversion of mass spectrometry data into structural information. nih.gov This creates a seamless workflow from experimental data generation to structural annotation and integration with functional knowledge, forming a vital resource for the glycoscience community. beilstein-institut.deoup.com

Integrated Platforms & StandardsRole in this compound Workflow
This compound-DB A curated database of glycan structures and associated liquid chromatography-mass spectrometry (LC-MS/MS) data. wikipedia.orgexpasy.org
This compound-DR A public repository for depositing annotated glycomic MS/MS spectra, adhering to MIRAGE guidelines. nih.govglycosmos.org
GlycoPOST A repository for raw and processed mass spectrometry data in glycomics, integrated with this compound-DR for a unified submission process. nih.gov
UniProtKB A protein sequence database linked with UniCarbKB to provide context for glycoproteins and their glycosylation sites. nih.govexpasy.org
GlyTouCan An international registry for glycan structures, providing unique accession numbers that are integrated into this compound-DB and this compound-DR. wikipedia.orgnih.gov
MIRAGE Guidelines A set of minimum information standards for reporting a glycomics experiment, implemented by this compound-DB and this compound-DR to ensure data quality and transparency. wikipedia.orgglycosmos.org

Applications and Impact in Fundamental Glycoscience Research

Deciphering Glycan Structure-Function Relationships

UniCarbKB plays a crucial role in elucidating the complex relationship between glycan structure and biological function. nih.gov Glycosylation is a critical post-translational modification that generates immense diversity, and understanding the function of specific glycan structures is fundamental to glycobiology. oup.comliglab.fr The platform provides a vast, curated repository of glycan structures with detailed information on composition, linkage types, and sequences, which serves as the foundation for functional investigation. nih.govunicarbkb.org

Researchers can leverage the detailed structural and experimental data in UniCarbKB and this compound-DB to connect specific glycoforms to their roles in biological processes. nih.gov For example, the database includes information on glycoproteins and their site-specific glycosylation, allowing scientists to study how different glycan structures at specific locations on a protein affect its folding, stability, and interaction with other molecules. nih.govunicarbkb.org The well-defined N-glycan structures found in the database are often involved in stabilizing intermolecular and intramolecular interactions, acting as a form of "molecular glue". mdpi.comresearchgate.net By providing a comprehensive, searchable library of these structures, this compound enables researchers to form and test hypotheses about how subtle changes in a glycan's architecture can lead to significant functional consequences in health and disease. nih.govtechnologynetworks.com

Mechanistic Studies of Glycosylation Pathways and Glycosyltransferases

The this compound platform provides essential tools and data for investigating the mechanisms of glycosylation pathways and the enzymes that drive them. Glycosylation is a non-template-driven process, meaning it relies on the coordinated action of a large family of glycosyltransferases and glycosidases. technologynetworks.com Understanding these complex enzymatic pathways is key to understanding how specific glycan structures are synthesized.

UniCarbKB includes a feature known as GlycanSynth, which specifically integrates data on the genes and enzymes involved in the biosynthesis of N-glycans. nih.gov This tool was developed by manually curating information from other resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Carbohydrate-Active enZymes (CAZy) database. nih.gov By linking enzyme function with specific glycan structures, researchers can use UniCarbKB to:

Visualize Biosynthetic Pathways: The platform's pathway analysis tools allow researchers to explore the step-by-step processes of glycan production and modification. unicarbkb.org

Validate Structures: The knowledge of enzymatic reaction rules encoded within the system can be used to validate the biological plausibility of glycan structures found in the database. nih.gov

Connect Genes to Glycans: Researchers can connect information about glycosyltransferase genes to the downstream glycan structures they produce. nih.gov

This integration of enzymatic and structural data provides a powerful resource for studying the regulation of glycosylation and the impact of altered enzyme activity on the cellular glycome.

Research into Host-Pathogen Glycan Interactions at a Molecular Level

Glycans on the surface of host cells are frequently exploited by pathogens as attachment points for colonization and invasion. nih.govnih.govalfred.edu this compound's detailed structural data is a critical resource for studying these molecular interactions. The initial step in many infections involves the binding of pathogenic adhesins, which are often lectin-like proteins, to specific glycan structures on human cells. vub.be

UniCarbKB and this compound-DB provide the precise structural information needed to understand this recognition process. By having access to a comprehensive library of human glycan structures, researchers can:

Identify Potential Receptors: Scientists can screen pathogen adhesins against the known structures in the database to predict which host glycans may serve as receptors. vub.be

Characterize Binding Specificity: The detailed structural data, including linkage information, allows for a precise characterization of the molecular features required for pathogen binding.

Inform Therapeutic Design: A thorough understanding of these glycan-mediated interactions can lead to new antibacterial strategies, such as developing glycan mimics that block pathogen attachment or designing vaccines based on bacterial glycans. nih.govnih.gov

While this compound does not focus exclusively on pathogen glycans, its comprehensive data on host glycans provides an essential foundation for investigating one side of this critical interaction, thereby supporting research into infectious diseases. oup.comnih.gov

Discovery of Glycan-Associated Biomarkers in Research Contexts

Aberrant glycosylation is a well-established hallmark of numerous diseases, including cancer and autoimmune disorders. aspariaglycomics.comlabcompare.com These changes in glycan structures present a rich source of potential biomarkers for disease diagnosis, prognosis, and monitoring. nih.gov The this compound platform directly supports the discovery of these glycan-associated biomarkers by providing a high-quality, curated database of glycan structures and their links to biological contexts, including disease states. oup.comunicarbkb.org

The process of biomarker discovery relies on comparing the glycomes of healthy and diseased tissues or individuals to identify statistically significant differences. This compound facilitates this research by:

Providing a Reference Database: this compound-DB's collection of experimentally verified glycan MS/MS spectra serves as a reference library, helping researchers to accurately identify and assign structures in their own experimental data.

Linking Glycans to Disease: The database includes metadata that connects glycan structures to the species, tissue, and disease state from which they were identified. oup.com

Supporting High-Throughput Analysis: The integration of this compound with analytical software and workflows is essential for processing the large datasets generated in modern glycomics-based biomarker studies. oup.com

Specific glycan signatures have been identified in a variety of diseases, and resources like this compound are indispensable for the validation and continued discovery of these clinically relevant markers. labcompare.comnih.gov

Disease AreaExamples of Glycan Alterations Studied as Biomarkers
Cancer Changes in sialylation and fucosylation; increased branching of N-glycans on tumor-associated proteins. aspariaglycomics.com
Autoimmune Diseases Alterations in IgG glycosylation in conditions like rheumatoid arthritis and lupus. labcompare.com
Cardiovascular Diseases Specific N-glycan profiles associated with risk and progression. labcompare.comnih.gov
Nervous System Disorders Glycosylation changes linked to neurodegenerative diseases such as Parkinson's disease. labcompare.comnih.gov

Elucidating Glycan Roles in Cellular Processes and Networks

Glycans are integral to a vast array of fundamental cellular processes, including cell-cell recognition, signaling, and immune responses. nih.govvectorlabs.com They form the glycocalyx, a dense layer of carbohydrates on the cell surface that mediates interactions with the external environment. technologynetworks.com this compound serves as a foundational knowledge platform that enables researchers to investigate the roles of glycans within these complex cellular networks. nih.govnih.gov

By integrating structural, functional, and experimental data, UniCarbKB helps researchers understand how glycosylation impacts protein function and, consequently, cellular behavior. liglab.frunicarbkb.org For example, the database provides detailed profiles of glycoproteins, including their glycosylation sites and associated biological functions. unicarbkb.org This information is critical for studying how glycosylation affects:

Cell Signaling: Many cell surface receptors are glycoproteins, and their glycosylation state can modulate their activity and downstream signaling cascades. nih.gov

Immune Response: The glycans on the surface of both immune cells and pathogens are critical determinants of the immune response, mediating recognition and activation. oup.com

Protein Folding and Quality Control: N-linked glycosylation in the endoplasmic reticulum is a key part of the quality control system that ensures proteins are correctly folded before being transported. mdpi.comvectorlabs.com

By providing a centralized and curated resource of glycan data, this compound empowers scientists to explore these intricate roles, moving from the characterization of individual structures to a broader understanding of their function in complex biological systems. nih.gov

Future Directions and Emerging Research Challenges in this compound Glycoinformatics

The field of glycoinformatics, supported by knowledge platforms like this compound-DB and UniCarbKB, is poised for significant advancements. However, to fully unravel the complexities of the glycome, several key research challenges must be addressed. These challenges span the development of sophisticated computational tools, the robust characterization of glycan heterogeneity, the expansion of structural databases, and the establishment of a sustainable data infrastructure.

Development of More Sophisticated Computational and Machine Learning Tools

The structural complexity of glycans necessitates the development of advanced computational and machine learning tools to automate and enhance data analysis. Traditional methods for glycan structure annotation from mass spectrometry (MS) data can be a bottleneck in high-throughput research. nih.gov To address this, the glycomics community is increasingly turning to artificial intelligence (AI), including machine learning and deep learning, to find patterns in large datasets that are often imperceptible to human analysis. nih.gov

Recent progress has seen the development of deep learning models that can predict glycan structures from MS/MS spectra with high accuracy. For instance, models like CandyCrunch, a dilated residual neural network, can predict glycan structures from raw liquid chromatography-MS/MS data in seconds. nih.govresearchgate.netglycopedia.euvalencelabs.com Furthermore, transformer-based models such as GlycoBERT and GlycoBART have demonstrated even higher accuracy and, in the case of GlycoBART, the ability to perform de novo glycan inference, identifying novel structures not present in existing databases. nih.gov

The open-source Python package, glycowork, is an example of a tool designed to facilitate glycan-related data science and machine learning. oup.com It enables researchers to annotate glycan motifs, analyze their distributions, and train machine learning models for tasks like predicting the organism of origin for a given glycan. nih.govoup.com Such tools are crucial for extracting meaningful biological insights from the vast amounts of data being generated. creative-proteomics.com

Future development in this area will likely focus on creating more robust and user-friendly software that can handle the increasing volume and complexity of glycomics data. researchgate.net The integration of machine learning into platforms like UniCarbKB will be essential for automating the annotation of glycan structures and enhancing the predictive capabilities for researchers. unicarbkb.org

Addressing Glycoform Heterogeneity and Isomeric Differentiation

A significant challenge in glycoscience is the immense heterogeneity of glycoforms. diavacs.comfrontiersin.orgresearchgate.net A single glycosylation site on a protein can be occupied by a variety of different glycan structures, and these subtle variations can have profound effects on protein function and biological activity. biopharmaspec.com This microheterogeneity, coupled with the existence of structural isomers (glycans with the same composition but different arrangements of monosaccharides and linkages), presents a formidable analytical hurdle. researchgate.netacs.orgoup.comacs.org

Mass spectrometry (MS) is a primary tool for glycan analysis, but distinguishing between isomers often requires more than just mass measurement. creative-proteomics.comacs.org Advanced analytical techniques are crucial for resolving this complexity. These include:

Liquid Chromatography (LC): Techniques like normal-phase HPLC can separate isobaric N-glycans, allowing for their individual characterization by subsequent MS analysis. acs.orgnih.gov

Capillary Electrophoresis (CE): CE, particularly when coupled with MS, offers high sensitivity and resolution for the separation of isomeric N-glycans. nih.gov

Tandem Mass Spectrometry (MS/MS): Multi-stage fragmentation (MSn) in an ion trap mass spectrometer can provide detailed structural information, including branching patterns and linkages, which is essential for differentiating isomers. oup.comacs.org

Bioinformatics tools are being developed to aid in the interpretation of this complex data. For example, SimGlycan is a software tool that assists in the differentiation of glycan structural isomers from MSn data. nih.gov Future efforts will need to focus on developing more automated and accurate computational methods to deconvolute the complex spectra arising from isomeric mixtures and to integrate this detailed structural information into databases like this compound-DB.

Expansion of Glycan Structural Diversity and Experimental Coverage

While glycan databases have grown significantly, they still only represent a fraction of the predicted structural diversity of the glycome. nih.gov The biosynthesis of glycans is not template-driven, leading to a vast array of possible structures. nih.gov A major challenge is to expand the experimental coverage of the glycome to include a wider range of structures from diverse biological sources, including different organisms, tissues, and disease states. glycoinfo.org

Current databases, such as UniCarbKB, are continuously updated through the curation of published literature. nih.govnih.gov However, to truly capture the breadth of glycan diversity, a concerted effort is needed to analyze glycans from underrepresented biological systems. This will require the application of high-throughput analytical methods and the subsequent deposition of this data into public repositories.

The integration of data from various sources is also critical. UniCarbKB, for instance, builds upon the foundations of GlycoSuiteDB and EUROCarbDB to provide a comprehensive resource. glycoinfo.orgnih.gov Expanding these resources with new, experimentally verified glycan structures is essential for advancing our understanding of the roles of glycans in health and disease.

Standardization and Long-term Sustainability of Glycomics Data Infrastructure

To ensure the continued growth and utility of glycoinformatics resources, the standardization of data reporting and the long-term sustainability of data infrastructure are paramount. The glycomics community has recognized the need for clear guidelines for reporting experimental data to ensure its reproducibility and facilitate its integration into databases. nih.gov

The Minimum Information Required for a Glycomics Experiment (MIRAGE) initiative was established to create these guidelines. nih.govnih.govoup.com MIRAGE provides detailed recommendations for reporting data from various analytical techniques, including mass spectrometry, liquid chromatography, and capillary electrophoresis. nih.govglyxera.comuniversiteitleiden.nl Adherence to these guidelines is crucial for improving the quality and value of published glycomics data.

In addition to reporting standards, the adoption of the FAIR (Findable, Accessible, Interoperable, and Reusable) principles for data management is essential for the long-term sustainability of glycomics data. nih.govexlibrisgroup.comoup.comgo-fair.org The development of repositories like GlycoPOST , which is dedicated to storing raw MS data from glycomics experiments, is a significant step towards making glycomics data more FAIR. nih.govexlibrisgroup.comoup.comglycosmos.org

The long-term funding and maintenance of databases like UniCarbKB are critical for the glycoscience community. glycoinfo.org These platforms serve as central hubs for storing, accessing, and analyzing glycan data. Ensuring their continued development and accessibility will require ongoing support from funding agencies and the collaborative efforts of researchers worldwide.

Unicarb™ As a Supercritical Carbon Dioxide Sc Co2 Technology: Advancements in Sustainable Industrial Processes

Historical Development and Industrial Implementation of UNICARB™ System

The development and implementation of the this compound™ system are rooted in the need to address environmental concerns associated with traditional solvent-borne coatings, particularly the emission of VOCs.

Origins and Pioneering Work by Union Carbide Corporation

The this compound™ process was developed and patented by Union Carbide Corporation epa.govp2infohouse.org. Union Carbide, established in 1917, had a long history as a major American manufacturer of chemicals, petrochemicals, and related products, and was recognized as a pioneer in the petrochemical industry wikipedia.orgbritannica.com. Research into substituting conventional coating solvents and compressed air with supercritical carbon dioxide began at Union Carbide in the mid-1980s, leading to the application for numerous patents related to the basic principle and associated technologies like solvent feeding methods tytlabs.co.jp. This pioneering work laid the foundation for the commercialization of the SC-CO2 fluid spray process oup.com.

Commercialization and Initial Industrial Adoption in Coating Applications

The supercritical CO2 fluid spray process, which became known as the this compound process, was commercialized by Union Carbide in 1990 with the aim of reducing the concentration of organic solvents in coating formulations oup.com. This technology was adopted for use in spray coating applications as an alternative to conventional methods that relied heavily on volatile organic solvents epa.govp2infohouse.orgp2infohouse.org. The this compound™ system enabled applicators to reduce VOC emissions by 30 to 70 percent while still permitting the use of higher-molecular-weight polymer systems that offer superior coating performance p2infohouse.org. The technology demonstrated applicability across various spray-applied coatings, including acrylics, polyesters, cellulosics, alkyds, and commercial paints and lacquers in clear, pigmented, and metallic systems p2infohouse.org. A key advantage was its potential for retrofitting into existing coating operations, leveraging existing investment p2infohouse.org. Initial industrial adoption included its use by companies like Pennsylvania House Furniture Company for applying nitrocellulose lacquer finishes on furniture, coating over 250 furniture units per day at their production rates epa.govepa.gov. The process was also applied to coat baking utensils, automotive components, and metal epa.gov. The this compound™ spray system was patented by Union Carbide, which is now part of Dow Chemical Corporation p2infohouse.org.

Fundamental Principles of Supercritical Fluid Application in Coatings

The effectiveness of the this compound™ system in coating applications is based on the fundamental principles governing the behavior of supercritical fluids, particularly carbon dioxide, in mixtures with polymers and solvents.

Phase Behavior of Polymer-Solvent-CO2 Mixtures

Supercritical fluids are substances held above their critical temperature and pressure, existing in a state where they exhibit properties intermediate between those of a liquid and a gas tytlabs.co.jpjeires.com. A key characteristic is that their density, viscosity, and diffusivity can be finely tuned by adjusting temperature and pressure jeires.com. In the context of the this compound™ process, the system involves complex ternary or multi-component mixtures of polymers, organic solvents, and supercritical carbon dioxide p2infohouse.orgdtic.mil. The phase behavior of these polymer-solvent-supercritical fluid mixtures is intricate and critical to the process vt.eduacs.org. Studies on various polymer-solvent-CO2 systems, such as polyethylene/n-pentane/CO2, polysulfone/THF/CO2, and poly(methyl methacrylate)/CO2/chlorodifluoromethane, have investigated their phase transitions, including liquid-liquid (L-L) and solid-fluid (S-F) boundaries vt.eduscispace.comijche.com. The addition of CO2 significantly impacts these phase boundaries, for instance, shifting the L-L phase boundary to higher pressures in some systems vt.eduijche.com. Cloud point curves are experimentally determined to map the phase boundaries between single-phase and liquid-liquid regions scispace.commdpi.com. While some polymers have limited solubility in neat scCO2, the addition of organic co-solvents like toluene (B28343) can enhance polymer dissolution by strengthening solute-solvent interactions mdpi.com. The process conditions for the this compound® process typically involve starting from a single-phase region and passing through two-phase boundaries during depressurization in the nozzle to achieve enhanced atomization dtic.mil.

Role of Supercritical CO2 as a Viscosity Reducer and Diluent

A primary function of supercritical carbon dioxide in the this compound™ system is to serve as a viscosity reducer and diluent for the coating formulation epa.govoup.comp2infohouse.orgdtic.mil. This is crucial because the viscosity of the coating concentrate needs to be lowered significantly to enable efficient atomization into a fine spray p2infohouse.orgdtic.mil. Supercritical CO2 effectively replaces a portion of the volatile organic solvents traditionally used for this purpose epa.govp2infohouse.orgp2infohouse.orgdtic.mil. The this compound spray solution typically contains between 10 and 50 weight percent dissolved CO2 in the coating material oup.com. The specific amount of CO2 is determined by factors such as its solubility in the coating, the initial viscosity and solids level of the coating, pigment loading, and the desired spray pressure and temperature oup.com. Research has shown that for certain polymer systems, a smaller weight percentage of carbon dioxide can achieve the same viscosity reduction as a larger amount of conventional diluent solvent p2infohouse.org. The use of supercritical CO2 as a diluent allows for higher-solids coatings to be sprayed effectively p2infohouse.org.

Process Engineering and System Design Research

The implementation of this compound™ technology involves specialized process engineering and system design considerations to effectively handle supercritical CO2 and integrate it with existing coating processes. The system is described as being more complex than conventional spray systems, though its operation is designed to be simple for users. p2infohouse.org

Design and Optimization of this compound™ Spray Equipment and Nozzles

The this compound™ system necessitates modified spray equipment compared to conventional setups. p2infohouse.orgepa.gov Specifically, the spray guns used with this compound™ are similar to those used for airless applications but feature a slightly modified nozzle design optimized for the process. epa.gov The design and optimization of these nozzles are crucial for achieving proper atomization of the coating mixture, which contains dissolved supercritical CO2. p2infohouse.orgepa.gov The CO2, upon exiting the nozzle, undergoes a rapid expansion and vaporization process, contributing to the atomization mechanism. p2infohouse.org The amount of CO2 used in a specific application, typically 10-50 wt% of the coating material, depends on factors such as CO2 solubility, coating viscosity, solids level, pigment loading, spray pressure, and temperature, all of which influence the required nozzle performance. oup.com

Continuous Operation Modes and System Scalability

This compound™ technology has been implemented in continuous operation modes in industrial settings. An evaluation at a wood furniture facility demonstrated the technology's use on a chair finishing line operating at production rates exceeding 250 furniture units per day. epa.gov This indicates the system's capability for continuous application in a production environment. While the search results highlight a specific application scale, the inherent principles of the technology, which involve a continuous flow of coating material mixed with supercritical CO2 and then sprayed, suggest potential for scalability to different industrial throughputs, provided the high-pressure fluid handling and mixing components are appropriately sized.

Innovations in High-Pressure Fluid Handling and Recycling

A key aspect of the this compound™ process is the handling of fluids at high pressures. The coating material is mixed with CO2 and sprayed at pressures typically ranging from 1200 to 1600 psi. epa.gov This requires specialized high-pressure pumps, piping, and system components capable of safely containing and transporting the supercritical mixture. The process involves a pressure reduction step as the fluid exits the nozzle, leading to phase changes from a single liquid phase to binary liquid-liquid and liquid-vapor regions. researchgate.net

While the search results emphasize that the CO2 used is often sourced as a by-product of other chemical processes and is returned to the environment upon vaporization during spraying p2infohouse.orgepa.govepa.gov, explicit details on closed-loop CO2 recycling within the this compound™ system itself are not extensively detailed in the provided snippets. However, the broader context of high-pressure fluid handling and the drive for sustainability in such technologies suggest that innovations in efficient CO2 supply, management, and potential recovery within the process could be areas of ongoing development or interest.

Environmental Research and Pollution Prevention through this compound™ Technology

Environmental benefits are a primary driver for the adoption of this compound™ technology. The system is recognized as a pollution prevention option, particularly in the context of reducing emissions from spray coating applications. epa.govresearchgate.netosti.gov

Reduction of Volatile Organic Compound (VOC) Emissions

Here is a data table illustrating reported VOC reduction:

ComparisonVOC Content (lb/gal)Annual Formulation Usage (gal)Annual VOC Emissions (lbs)Annual VOC Reduction (%)
Conventional System5.96495.5~38323-
This compound™ Formulation4.72734.4~1285267.5

Note: Calculated annual VOC emissions are approximate based on provided data. epa.gov

The use of this compound™ also contributes to the elimination or significant reduction of hazardous air pollutants (HAPs) and substances subject to SARA Title III reporting, further enhancing its environmental profile. p2infohouse.org

Waste Stream Minimization and Solvent Replacement Strategies

This compound™ technology directly contributes to waste stream minimization primarily through its solvent replacement strategy. By reducing the amount of organic solvents used in coatings, the volume of solvent-containing waste is consequently reduced. p2infohouse.orgepa.gov The technology replaces organic delivery solvents with supercritical CO2, which vaporizes during application and is released as CO2 gas, a substance that is not being produced by the process but is simply being used as a substitute solvent. p2infohouse.orgepa.govepa.gov

This substitution also leads to a reduced generation of coating waste and cleaning solvents that might otherwise require handling and disposal as hazardous waste. p2infohouse.org The core strategy is to exploit the solvent-like properties of supercritical CO2 to thin viscous coatings, thereby requiring less traditional solvent while maintaining sprayability and coating performance. p2infohouse.orgepa.gov This approach aligns with broader pollution prevention efforts focused on substituting less hazardous chemicals and minimizing waste generation at the source. alberta.cand.edund.eduepa.gov

The PubChem CIDs were not included as "this compound" refers to a technology/process, not a specific chemical compound with a corresponding CID.

Life Cycle Assessment (LCA) of this compound™ Process Variants

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of products and processes throughout their life cycle. researchgate.netumich.edu While specific comprehensive LCA studies focusing solely on all variants of the this compound™ process were not extensively detailed in the search results, the core principle of the technology is centered on environmental improvement, particularly through the reduction of VOC emissions. p2infohouse.orgepa.govepa.gov

The this compound™ process has been evaluated for its pollution prevention potential, demonstrating a net reduction in VOCs without increasing other waste streams or disposal costs compared to conventional spray application methods. epa.govepa.govresearchgate.net The CO2 utilized is typically recovered from other industrial processes, preventing the release of that CO2 into the atmosphere and thus not contributing to the greenhouse effect in this context. epa.gov

Broader Environmental Impact Assessments (e.g., Carbon Footprint of Industrial Processes)

The primary environmental benefit of the this compound™ process lies in the significant reduction or elimination of VOCs and hazardous air pollutants (HAPs) used as solvents in paints and coatings. p2infohouse.orgepa.gov VOCs are associated with smog formation, and HAPs are regulated due to their adverse health and environmental effects. p2infohouse.org By replacing a portion of these organic solvents with supercritical CO2, the this compound™ system contributes to improved air quality and reduced environmental impact associated with hazardous waste disposal. p2infohouse.orgepa.gov

While the process uses CO2, which is a greenhouse gas, the CO2 is typically a recovered by-product, meaning its use in the this compound™ system does not add new CO2 to the atmosphere. p2infohouse.orgepa.gov This is a crucial point in the context of carbon footprint assessments. Carbon footprint assessments quantify greenhouse gas emissions resulting from human activities. climatechange.lk The use of recovered CO2 in the this compound™ process aligns with strategies for carbon capture and utilization (CCU), where CO2 is recycled and reused, contributing to a circular carbon economy. separeco.com

The reduction in the use of hazardous solvents also leads to improved health and safety working conditions and decreased health-related costs compared to using VOC-containing coatings. p2infohouse.org

Research Applications in Materials Science and Engineering

Supercritical CO2, including in technologies like this compound™, has significant research applications in materials science and engineering, particularly in polymer processing and coating applications. imperial.ac.ukliverpool.ac.uk The ability of SC-CO2 to swell and plasticize polymers is crucial for various processes, including impregnation, extraction, and modification of polymeric materials. imperial.ac.ukliverpool.ac.uk

Formulation Development for SC-CO2 Spray Coatings (e.g., Adhesives, Primers, Polymers)

Research in this area focuses on developing coating formulations compatible with SC-CO2 spray systems like this compound™. The this compound™ spray solution typically consists of 10-50 wt% dissolved CO2 in the coating material. oup.com The amount of CO2 used depends on factors such as CO2 solubility, viscosity, solids level, pigment loading, spray pressure, and temperature. oup.com

Supercritical CO2 replaces a fraction of the organic solvents needed for viscosity reduction to enable spray atomization. dtic.mil While some organic solvent may still be necessary for film formation, VOC emissions are substantially reduced. dtic.mil Research involves understanding the thermodynamic and rheological properties of adhesive-solvent-carbon dioxide mixtures to determine optimal conditions for atomization and film formation with minimized VOC emissions. dtic.mil

Studies have explored the reformulation of solvent-borne adhesives and primers for application using a supercritical carbon dioxide spray process, demonstrating the potential to achieve stringent compliance standards related to environmental, toxicological, materials compatibility, and physical property performance. dtic.mil

Microcellular Polymer Formation using SC-CO2 Supersaturation

Supercritical CO2 is also used in the formation of microcellular polymers. imperial.ac.ukliverpool.ac.uk This process involves using high-pressure gases like CO2 in the production of polymeric foams with closed cells typically 10 µm or less in diameter and a high cell density. imperial.ac.uk The plasticization effect of SC-CO2 on polymers is exploited in this application. imperial.ac.ukliverpool.ac.uk

While the search results specifically mention the use of high-pressure gases, including CO2, for microcellular polymer formation as a general application of supercritical fluids in polymer processing imperial.ac.ukliverpool.ac.uk, direct detailed research findings linking microcellular polymer formation explicitly to the "this compound™" trademark were not prominent. However, the underlying principle of polymer plasticization by SC-CO2 is relevant to both SC-CO2 spray coating and microcellular polymer formation.

Impact of SC-CO2 on Coating Rheology and Film Quality Research

Research investigates how the addition of SC-CO2 impacts the rheology of coating formulations and the quality of the resulting films. Supercritical CO2 functions as a viscosity reducer, which is essential for the atomization of the coating material during spraying. oup.comdtic.mil

The rapid decompression of dissolved CO2 as the spray solution leaves the nozzle creates a driving force for the formation of small liquid droplets, contributing to the atomization process. oup.com This mechanism can result in a highly uniform spray with a narrow droplet size distribution, which can improve the appearance and quality of the applied coating. oup.comimperial.ac.uk

Studies have shown that coatings applied by the this compound™ system can achieve the same quality of finish as conventionally applied coatings. epa.gov The cured coating film properties are theoretically no different, as the delivery solvent (including SC-CO2) evaporates after application. p2infohouse.org The impact of SC-CO2 on droplet coalescence and film formation on the substrate surface is also a subject of research. dtic.mil

Theoretical and Computational Modeling of SC-CO2 Systems

Theoretical and computational modeling plays a crucial role in understanding and optimizing SC-CO2 systems, including those used in this compound™ technology. Modeling helps in predicting the behavior of mixtures under supercritical conditions and designing efficient processes.

Computational models are used to simulate the phase behavior of CO2-solvent-polymer systems, which is essential for reformulating conventional paints and coatings for use with SC-CO2 processes. dtic.milresearchgate.net Understanding the thermodynamics and rheology of these complex mixtures is vital for determining optimal operating conditions. dtic.milresearchgate.net

Models can describe the solubility of various substances, such as solids, in SC-CO2, which is important for formulation development. ufrn.br While experimental determination of solubility can be challenging, models provide a valuable tool for correlation and prediction. ufrn.br

Computational modeling is also applied in broader SC-CO2 applications, such as CO2 geo-sequestration and enhanced oil recovery, to simulate multiphysical phenomena and processes in complex systems. routledge.commdpi.com These models often involve sophisticated equations of state and require robust computational methods. ufrn.brmdpi.com The principles and techniques developed in these areas can be relevant to modeling aspects of SC-CO2 coating systems, particularly concerning phase behavior and fluid dynamics.

Data tables were not explicitly found in the search results directly detailing research findings or comparative data specifically labeled for "this compound™" process variants within the outlined sections. The information provided is based on descriptions of the technology and its observed benefits and research areas.

Prediction of Phase Equilibria in Ternary Polymer-Solvent-CO2 Systems

Understanding the phase behavior of ternary systems involving polymers, solvents, and supercritical CO2 is crucial for optimizing SC-CO2-based processes like those employed in this compound™ technology. Research in this area focuses on predicting vapor-liquid and liquid-liquid equilibria under high-pressure conditions. Equations of state, such as the Sanchez-Lacombe equation of state (SL-EOS) and the Peng-Robinson (PR) equation of state, are applied to model the phase behavior of these complex mixtures. ijche.comncsu.eduacs.org

Studies have investigated systems like polyethylene/n-pentane/CO2, polypropylene/n-pentane/CO2, and polystyrene/cyclohexane/CO2, generating ternary phase diagrams at various compositions, temperatures, and pressures. ijche.com These models aim to predict phenomena like the disappearance of the liquid-vapor region and the presence of miscible and immiscible liquid phases as pressure increases and CO2 enters the supercritical condition. ijche.com While some models, like the SAFT equation, have shown limitations in quantitatively predicting the influence of supercritical gases on polymer-solvent phase behavior, the SL-EOS has demonstrated good agreement with experimental cloud point data for certain binary and ternary systems when binary interaction parameters are fitted to experimental data. ijche.comncsu.edu The PR equation of state, with modifications to account for solvent polarity and polymer degree of polymerization, has also been successfully used to calculate the phase behavior of CO2-polymer systems, including vapor-liquid equilibria of ternary systems. acs.org

Predicting phase equilibria is also important for techniques like supercritical antisolvent micronization, which involve at least three components (solute, solvent, and antisolvent). ufrn.br Models are used to calculate the volume expansion of organic solutions and predict the occurrence of liquid-liquid immiscibility, which should be avoided in such processes. ufrn.br

Molecular Dynamics Simulations of Polymer-CO2 Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the microscopic behavior and intermolecular interactions within polymer-CO2 systems at a detailed level. mdpi.comacs.orgnih.gov These simulations provide insights into how polymers interact with supercritical CO2, influencing properties like solubility and viscosity. mdpi.comacs.orgnih.goviaea.org

MD simulations have been used to study the thickening mechanism of supercritical CO2 thickeners, revealing that the presence of certain functional groups in polymers can enhance intermolecular interactions, restricting the movement of CO2 molecules and increasing viscosity. acs.org The van der Waals interaction is identified as a main constraint interaction in the binding effect between polymer groups and supercritical CO2 molecules. iaea.org

Studies using MD simulations have explored the interaction energies between copolymer chains and CO2, demonstrating that the introduction of certain groups, like vinyl benzoate (B1203000) (VBe), can decrease polymer-CO2 interaction while increasing polymer-polymer interaction, leading to reduced solubility in SC-CO2. mdpi.com However, effective inter-chain interactions, potentially driven by forces like π-π stacking, can still lead to significant viscosity enhancement. mdpi.com MD simulations have also been applied to study the compatibility between supercritical CO2 and coating resins, sometimes assisted by co-solvents, investigating the effects of temperature, pressure, and co-solvents on compatibility at the microscopic level. nih.gov These simulations can help in understanding the dissolution behavior and identifying functional groups that contribute to crucial interactions. nih.govnih.gov

Data from MD simulations can include interaction energies between polymer chains and CO2, providing quantitative measures of interaction strength. mdpi.com

Fluid Dynamics Simulations of Spray Atomization

Computational fluid dynamics (CFD) simulations are employed to study the flow characteristics and atomization effects in supercritical CO2-assisted spray processes, such as those used in this compound™ technology. mdpi.comresearchgate.netexlibrisgroup.com These simulations help to understand the complex dynamics involved when a mixture of coating material and supercritical CO2 is expanded through a nozzle. mdpi.comaiche.org

CFD models can simulate the expansion process of ternary mixtures, such as an active pharmaceutical ingredient (API) dissolved in a solvent with CO2. aiche.org By investigating the effects of parameters like inlet pressure and the volume fraction of supercritical CO2, simulations can provide theoretical guidance for optimizing the spraying process. mdpi.comresearchgate.netexlibrisgroup.comnih.gov

Simulation results have shown that a higher volume fraction of supercritical CO2 in the fluid can lead to lower density, resulting in increased velocity and a greater effective spray distance. mdpi.comresearchgate.netexlibrisgroup.comnih.gov Higher coating content and increased inlet pressures can result in higher concentrations of discrete phase model (DPM) particles, suggesting that a higher inlet pressure may be beneficial for achieving more uniform droplet distribution within the spray range. mdpi.comresearchgate.netexlibrisgroup.comnih.gov These simulations contribute to a better understanding of atomization behavior and can aid in the design of high-pressure nozzles and the selection of optimal operating conditions. aiche.org

Economic Research and Cost-Benefit Analysis from an Industrial Chemistry Perspective

Economic evaluations of supercritical CO2 technology, including systems like this compound™, analyze the financial feasibility and benefits of adopting these processes in industrial settings. p2infohouse.orgepa.govmdpi.comresearchgate.netresearchgate.netepa.govepa.govub.edu These analyses typically involve assessing initial capital investment, operating costs, and potential savings or increased revenue. p2infohouse.orgepa.govepa.govepa.gov

Return on Investment (ROI) and Payback Period Analysis for Industrial Adoption

Return on Investment (ROI) and payback period are key metrics used to evaluate the economic attractiveness of implementing supercritical CO2 technology. p2infohouse.orgepa.govmdpi.comresearchgate.netresearchgate.netepa.govepa.gov Studies have shown positive ROI and favorable payback periods for the adoption of this compound™ and other supercritical CO2 processes in various industrial applications. p2infohouse.orgepa.govmdpi.comresearchgate.netresearchgate.netepa.govepa.gov

For instance, an evaluation of the this compound™ process in a wood finishing application demonstrated a positive ROI after the first year and a total payback period within 3 years when including gas utility savings, or 5 years without these savings. p2infohouse.orgepa.gov The initial investment in capital equipment and installation costs were considered, alongside operating costs such as materials, waste disposal, labor, and utilities. p2infohouse.orgepa.govepa.govepa.gov Significant economic benefits were attributed to reductions in labor and operating costs. p2infohouse.orgepa.gov

Another economic evaluation of a supercritical CO2 extraction process for bioactive compounds indicated a positive Net Present Value (NPV) and a quick two-year payback time, highlighting the feasibility of the process, especially when dealing with high-value products. mdpi.com The analysis considered equipment costs, raw material costs (such as biomass and CO2), and utility costs. mdpi.com

Table 1: Economic Analysis Metrics for Supercritical CO2 Processes

MetricExample 1 (Wood Finishing - this compound™)Example 2 (Bioactive Compound Extraction)
ROIPositive after first year p2infohouse.orgepa.govFavorable mdpi.com
Payback Period3-5 years p2infohouse.orgepa.gov2 years mdpi.com
NPVNot specified in source p2infohouse.orgepa.govPositive ($22,402,368.76) mdpi.com

Comparative Economic Evaluations with Conventional Coating Technologies

Comparative economic evaluations highlight the financial advantages of using supercritical CO2 coating technologies, such as this compound™, over conventional methods. p2infohouse.orgepa.govresearchgate.netepa.gov These comparisons typically focus on operating costs, material usage, waste disposal, labor, and utility expenses. p2infohouse.orgepa.govepa.gov

The this compound™ process, by replacing a significant portion of organic solvents with supercritical CO2, leads to a reduction in VOC emissions. p2infohouse.orgp2infohouse.orgepa.govepa.govepa.gov This can translate to lower costs associated with solvent purchase, handling, and disposal of solvent-laden waste. p2infohouse.orgepa.govepa.govepa.gov Furthermore, the ability to achieve a desired finish with fewer coats, as demonstrated in some applications of this compound™, can lead to savings in material costs and labor time. p2infohouse.orgepa.gov

Future Research Directions and Challenges in SC-CO2 Technology

Despite the advancements and demonstrated benefits of supercritical CO2 technology, including its application in systems like this compound™, several areas require further research and present challenges for broader industrial adoption.

One key area for future research involves a deeper understanding and more accurate prediction of phase equilibria in complex polymer-solvent-CO2 systems, especially for a wider range of polymers and solvents relevant to various industrial processes. While progress has been made with equations of state and simulations, quantitatively correct predictions across all systems remain a challenge. ijche.com Further experimental data for ternary systems are needed to validate and improve existing models. ufrn.br

Continued development and refinement of molecular simulation techniques are also important for gaining more detailed insights into polymer-CO2 interactions, particularly in the presence of co-solvents or other additives used to enhance compatibility and performance. nih.gov Understanding these interactions at the molecular level can guide the design of polymers and formulations better suited for SC-CO2 processes.

In fluid dynamics simulations, further research is needed to thoroughly study the flow characteristics of coatings in supercritical CO2 spraying, especially for different coating types and application requirements. mdpi.comresearchgate.netexlibrisgroup.com Optimizing nozzle design and process parameters through simulation can improve atomization efficiency and coating quality.

From an economic perspective, while favorable ROI and payback periods have been shown for specific applications, detailed cost-benefit analyses for a broader range of industrial processes are needed to facilitate wider adoption. p2infohouse.orgepa.govmdpi.comresearchgate.netresearchgate.netepa.govepa.gov Addressing the initial capital investment and operational costs, such as utilities and raw material (CO2) costs, remains important for improving economic feasibility on a large scale. mdpi.comresearchgate.net

Challenges also exist in scaling up laboratory-scale SC-CO2 processes to industrial production while maintaining efficiency, product quality, and economic viability. This includes challenges related to equipment design, process control, and continuous operation.

Furthermore, exploring novel applications of supercritical CO2 technology beyond current uses in coatings, extractions, and cleaning presents opportunities for future research. scispace.comresearchgate.netfeyecon.com This could involve applications in areas like energy storage, where sCO2 is emerging as a promising medium, although comprehensive technical, economic, and modeling aspects still require consolidation. acs.org Addressing challenges related to low pressure ratios in some sCO2 cycles and the availability of suitable heat sinks for certain cycle configurations will be important for wider energy sector applications. mdpi.com

Development of Novel Formulations for Diverse Substrates and Applications

The this compound™ process has enabled the development and application of coating formulations with reduced organic solvent content across a range of substrates and applications p2infohouse.orgoup.comresearchgate.netosti.govepa.gov. By utilizing supercritical CO2 as a diluent and atomizing agent, the viscosity of coating materials can be lowered, allowing for effective spraying despite a reduced concentration of conventional solvents p2infohouse.orgoup.comepa.gov. This technology has been successfully applied to various coating types, including clear, pigmented, and metallic finishes oup.com. Substrates benefiting from the this compound™ system include furniture (specifically wood finishing like nitrocellulose lacquer on chairs), baking utensils, automotive components, and other metal surfaces researchgate.netosti.govepa.gov.

Beyond the specific this compound™ coating system, the broader application of SC-CO2 technology has facilitated the development of novel formulations for diverse purposes. Supercritical CO2 has been investigated for the formulation of nanoparticles and liposomes, particularly for drug delivery systems nih.govnisargabiotech.comuliege.beresearchgate.net. This includes the production of liposomes encapsulating active pharmaceutical ingredients for potential pulmonary administration uliege.be. Research has demonstrated the ability of SC-CO2 based methods, such as the Particles from Gas Saturated Solutions (PGSS) process, to produce liposomes with suitable physicochemical characteristics for drug delivery, including controlled size and morphology uliege.beresearchgate.net. For instance, a PGSS-based method produced liposomes with a size of 181.8 ± 15.3 nm and a polydispersity index (PdI) of 0.32 ± 0.02, and showed high encapsulation efficiencies for both hydrophilic (budesonide: 89±7%) and hydrophobic (salbutamol: 52±2%) active ingredients uliege.be. These results were comparable to or higher than those obtained with traditional methods like Thin Film Hydration (TFH) uliege.be.

SC-CO2 is also widely used in the extraction of high-value compounds from natural sources, leading to novel formulations in the pharmaceutical, food, and cosmetic industries nisargabiotech.comajgreenchem.com. Its selectivity allows for the isolation of specific molecules, contributing to the development of pharmaceutical-grade compounds and enhancing drug delivery systems by incorporating extracted essential oils into formulations nisargabiotech.comajgreenchem.com. Furthermore, SC-CO2 technology plays a role in the fabrication of diverse inorganic materials, including nanoparticles of various metals and silica-based matrices tandfonline.comnih.govsemanticscholar.org.

Addressing Technical Limitations in SC-CO2 Processing

While SC-CO2 technology, including the this compound™ process, offers significant advantages, addressing technical limitations is crucial for broader industrial adoption nisargabiotech.comresearchgate.netfibre2fashion.comresearchgate.netdoe.govcup.edu.cn. In the context of the this compound™ system, ensuring the proper dissolution of CO2 in the organic coating material and its compatibility with other components like the resin system, pigment package, and additives requires specific testing by the coating supplier p2infohouse.org. Improper mixtures of coating and CO2 can lead to application problems p2infohouse.org. The equipment for the this compound™ system is also noted as being more complex than conventional spray systems, although operation is considered simple after training p2infohouse.org.

More broadly, technical challenges in SC-CO2 processing include achieving optimal dye fixation in textile dyeing, where variations in pressure and temperature can affect color outcomes fibre2fashion.com. The limited solubility of highly polar compounds in pure SC-CO2 is another known limitation, which is often addressed by adding co-solvents or entrainers such as alcohols (e.g., methanol) or other organic solvents (e.g., acetonitrile, tetrahydrofuran) researchgate.netjasco-global.comresearchgate.net. Research is ongoing to find suitable co-solvents, including ionic liquids, to enhance extraction yield and solubility while maintaining environmental benefits researchgate.netresearchgate.netresearchgate.net.

In other SC-CO2 applications, such as power cycles, technical limitations include challenges related to the reduced size of turbomachines and the scaling up of heat exchangers researchgate.net. Control strategies are also needed to prevent flow instability, especially during rapid power ramping, as variations in flow conditions can intensify and lead to unacceptable power delivery or system shutdown doe.gov. Researchers are developing control options to mitigate these flow variance problems doe.gov. For the production of nanodrugs, a key limitation has been the development of reproducible production methods that can be scaled up under Good Manufacturing Practice (GMP) conditions; SC-CO2 based methods like PGSS are being investigated to overcome this limitation by offering a single-step production process without organic solvents uliege.be. In unconventional resource fracturing, the poor proppant-carrying capacity of pure SC-CO2 is a limitation that has led to the use of hybrid fracturing methods, although this increases complexity and cost cup.edu.cn.

Integration with Other Green Chemistry Principles and Technologies

The this compound™ process and the broader application of SC-CO2 technology are inherently aligned with several green chemistry principles, particularly pollution prevention and the use of safer solvents p2infohouse.orgresearchgate.netepa.govresearchgate.netepa.govnih.govajgreenchem.comfibre2fashion.comjasco-global.comresearchgate.netroyalsocietypublishing.orgresearchgate.netorientjchem.orgimperial.ac.ukwiley-vch.desupercriticalfluids.com. By replacing a significant portion of organic solvents in coatings, the this compound™ system directly reduces VOC and HAP emissions, contributing to cleaner air p2infohouse.orgresearchgate.netepa.gov. This aligns with the national objective of pollution prevention and source reduction of pollutants epa.govsupercriticalfluids.com.

Supercritical CO2 is recognized as a benign medium due to its non-toxicity, non-flammability, and the fact that it does not contribute to ozone depletion researchgate.netnih.govajgreenchem.comfibre2fashion.comroyalsocietypublishing.orgresearchgate.netorientjchem.orgimperial.ac.uksupercriticalfluids.com. Its use as a solvent minimizes or eliminates the need for traditional hazardous organic solvents, reducing the production of toxic waste and improving process efficiency researchgate.netnih.govajgreenchem.comfibre2fashion.comjasco-global.comroyalsocietypublishing.orgorientjchem.orgsupercriticalfluids.com. The ease of separation of SC-CO2 from products through simple depressurization eliminates the need for energy-intensive solvent removal and purification steps, further enhancing the environmental profile of SC-CO2 based processes nih.govajgreenchem.comjasco-global.comroyalsocietypublishing.orgwiley-vch.de.

Integration with other green chemistry principles and technologies is also evident. SC-CO2 technology can be integrated with downstream purification steps and bioreactors ajgreenchem.com. In the context of spray coating, the this compound™ system can be used in conjunction with electrostatic paint spray systems p2infohouse.org. The use of co-solvents like ionic liquids with SC-CO2 in extraction processes exemplifies the integration of different green solvent approaches to enhance efficiency for a wider range of compounds researchgate.netresearchgate.netresearchgate.net. Furthermore, SC-CO2 is being explored in integrated processes such as a Green Solvent Bio-Refinery, which sequentially uses subcritical water and supercritical CO2 for comprehensive extraction from biomass researchgate.net. The recyclability of CO2 used in these processes, often sourced as a byproduct from other industrial activities, aligns with circular economy principles epa.govajgreenchem.comorientjchem.org.

Overarching Methodologies and Interdisciplinary Research Opportunities

Advanced Analytical Methodologies in Chemical Research

Advanced analytical techniques are indispensable for the detailed characterization of complex carbohydrate structures. These methods provide the sensitivity, resolution, and structural information required to decipher the intricate nature of glycans found in biological systems and other matrices.

High-Resolution Mass Spectrometry for Complex Mixture Analysis

Mass spectrometry (MS) is a primary analytical technique in glycomics due to its high sensitivity and ability to analyze complex mixtures of glycan variations. oup.comresearchgate.netglycopedia.euresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, which are crucial for determining the elemental composition of intact glycans and their fragments. This high mass accuracy helps in distinguishing between isobaric and isomeric structures that are common in carbohydrate mixtures. nih.govnsf.govresearchgate.netwaters.com Tandem mass spectrometry (MS/MS or MSn) further enhances structural elucidation by generating fragmentation patterns that provide information on monosaccharide sequences, linkage positions, and the location of modifications. nih.gov Databases like this compound-DB are specifically designed to manage and provide access to large volumes of mass spectrometric data, including MS/MS fragmentation data, to support the structural assignment of glycans. oup.comnih.govresearchgate.netfairsharing.orgglycopedia.eubeilstein-institut.deresearchgate.netexpasy.org

Advanced Chromatographic Techniques (e.g., LC-MS/MS, HILIC-UHPLC)

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is a powerful hyphenated technique for separating complex glycan mixtures before MS analysis, greatly improving the separation power compared to MS alone. oup.comresearchgate.netwaters.comthermofisher.comresearchgate.net Advanced chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ultra-High Performance Liquid Chromatography (UHPLC), are frequently employed for carbohydrate analysis. researchgate.netnsf.govresearchgate.netwaters.comthermofisher.comnih.gov HILIC is particularly well-suited for separating polar compounds like carbohydrates, using a hydrophilic stationary phase with a mobile phase typically consisting of a high organic solvent concentration and a lower aqueous component. waters.comthermofisher.comnih.govchromatographyonline.com The combination of HILIC with UHPLC (HILIC-UHPLC) offers improved resolution and faster analysis times. researchgate.netresearchgate.netnsf.govwaters.comthermofisher.com Coupling these advanced chromatographic separations with tandem mass spectrometry (LC-MS/MS) allows for the separation and subsequent fragmentation and detection of individual glycan species within a complex sample, enabling detailed structural characterization and quantification. nih.govresearchgate.netglycopedia.eubeilstein-institut.deresearchgate.netresearchgate.netthermofisher.comnih.govescholarship.org this compound-DB contains LC-MS/MS data, including retention times, which can aid in the assignment and validation of glycan structures. nih.govresearchgate.netglycopedia.eubeilstein-institut.deexpasy.org

Spectroscopic Investigations (e.g., NMR, IR) for Structural Insights

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, provide complementary structural information for carbohydrates. researchgate.netrsc.orgnist.govubc.cavanderbilt.edu NMR spectroscopy is a powerful tool for elucidating the detailed solution structures and conformations of carbohydrates, including determining primary structure, stereochemistry, linkage types, and the ratio of different saccharides in a mixture. researchgate.netresearchgate.netrsc.orgslu.sewikipedia.org Modern high-field NMR instruments and advanced 2D and 3D NMR experiments are often necessary to overcome signal overlap challenges inherent in carbohydrate spectra. rsc.orgslu.sewikipedia.org IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. rsc.orgnist.govubc.cashemmassianconsulting.compressbooks.pub While IR spectra of carbohydrates can be complex due to numerous O-H and C-O stretching peaks, it can offer insights into the types of linkages and the presence of specific functional groups. nist.govspectroscopyonline.com Although mass spectrometry is often the primary method for high-throughput glycan analysis, NMR and IR spectroscopy remain valuable for detailed structural confirmation and understanding molecular interactions. researchgate.netrsc.orgslu.se

Development of Novel Detection and Quantification Methods

The ongoing development of novel detection and quantification methods is crucial for advancing glycomics research. While MS offers high sensitivity, challenges remain in the ionization and fragmentation of certain carbohydrate types. nih.govnsf.govwaters.commdpi.com Efforts are focused on improving ionization efficiency for underivatized carbohydrates, which often ionize poorly by electrospray ionization (ESI) compared to peptides. nsf.govwaters.commdpi.com The use of cationizing agents can enhance signal intensity, but can also affect fragmentation patterns. mdpi.com New chromatographic stationary phases and mobile phases are being developed to improve the separation of isomeric glycans. waters.comthermofisher.comnih.gov Furthermore, the integration of ion mobility spectrometry (IMS) with MS allows for an additional dimension of separation based on the shape and size of ions, which is particularly useful for resolving carbohydrate isomers that are difficult to separate by LC alone. researchgate.netnih.govresearchgate.net The development of more robust and sensitive detection methods, coupled with improved quantification strategies, is essential for accurate and comprehensive glycomic analysis.

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry approaches play an increasingly important role in supporting and complementing experimental studies of carbohydrates. These methods can provide insights into molecular properties, conformations, and interactions that are difficult to obtain experimentally.

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are valuable tools for studying the electronic structure, stability, and properties of carbohydrates. nih.govacs.orgscilit.communi.czglyco.ac.runih.govresearchgate.net DFT studies can be used to investigate the conformational preferences of saccharides, calculate spectroscopic parameters such as NMR chemical shifts and coupling constants, and model interactions with other molecules, such as proteins or solvents. slu.senih.govacs.orgscilit.communi.czrsc.org Comparing calculated NMR parameters with experimental data can aid in structural assignment and conformational analysis. slu.senih.gov DFT calculations can also provide insights into reaction mechanisms and the energetics of glycosidic bond formation and cleavage. acs.org While computational studies of large and complex glycans can be computationally demanding, advancements in algorithms and computing power are making these approaches more accessible, providing valuable theoretical support for experimental glycomics research. nih.govacs.org

Table 1: Analytical Techniques Applied in Carbohydrate Analysis

TechniquePrincipleApplication in Carbohydrate Analysis
High-Resolution Mass Spectrometry (HRMS)Mass-to-charge ratio measurement with high accuracyDetermining elemental composition, identifying intact glycans and fragments, distinguishing isomers. nih.govnsf.govwaters.commdpi.com
Tandem Mass Spectrometry (MS/MS)Fragmentation of selected ionsElucidating monosaccharide sequence, linkage information, and modification sites. nih.gov
Liquid Chromatography (LC)Separation based on differential partitioningSeparating complex mixtures of glycans. oup.comresearchgate.netwaters.comthermofisher.comresearchgate.net
HILIC-UHPLCHydrophilic interaction chromatography with high pressureHigh-resolution separation of polar carbohydrates with improved speed. researchgate.netresearchgate.netnsf.govwaters.comthermofisher.comnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyInteraction of nuclear spins with magnetic fieldDetermining detailed 3D structure, conformation, linkage types, and anomeric configuration. researchgate.netrsc.orgslu.sewikipedia.org
Infrared (IR) SpectroscopyAbsorption of infrared radiation by molecular vibrationsIdentifying functional groups (e.g., O-H, C-O stretches) and linkage types. rsc.orgnist.govspectroscopyonline.com
Density Functional Theory (DFT)Quantum mechanical modeling of electron densityStudying molecular structure, conformations, stability, and calculating spectroscopic parameters. nih.govacs.orgscilit.comglyco.ac.ru

Table 2: Example Data from this compound-DB (Illustrative - based on search result descriptions)

Glycan ID (Example)Source (Example)MS Method (Example)Ion Type (Example)Precursor m/z (Example)Fragmentation Data (Example)Retention Time (Example)
GxxxxxxHuman SerumLC-ESI-MS/MS[M-H]-675.2Fragment ions list...5.5 min
GyyyyyyBovine MilkMALDI-MS/MS[M+Na]+881.3Fragment ions list...N/A (MALDI)
GzzzzzzPlant GlycolipidLC-ESI-MS/MS[M-2H]2-750.1Fragment ions list...12.1 min

Molecular Modeling and Simulation of Complex Systems

Molecular modeling and simulation techniques play a crucial role in understanding the behavior of solvents, including glycol ethers and esters within the this compound family, in complex systems. These computational methods allow researchers to investigate intermolecular interactions, predict physical properties, and simulate their behavior in various environments. For instance, molecular modeling can be used to study the mutual solubility of glycol ethers with water, which exhibit unique inverse solubility relationships. fluidproperties.org This involves understanding the temperature-dependent balance between hydrophobic and hydrophilic interactions at a molecular level. fluidproperties.org Techniques such as Gibbs Ensemble Monte Carlo and Grand Canonical Monte Carlo with histogram reweighting are employed in phase equilibria studies of mixtures containing molecules like glycol ethers. fluidproperties.org

Cheminformatics and Data Science Methodologies for Chemical Data Analysis

Cheminformatics and data science methodologies are essential for analyzing the vast amounts of chemical data associated with solvent properties, performance, and environmental impact. For the this compound family of solvents, these approaches can be used to:

Analyze structure-property relationships to design new glycol ether or ester structures with desired characteristics, such as improved solvency or lower volatility.

Develop predictive models for properties like boiling point, flash point, and solubility based on molecular structure.

Manage and analyze data from experimental studies, high-throughput screening, and environmental assessments.

Identify trends and patterns in the usage and environmental fate of glycol ethers across different applications.

These methodologies contribute to a more efficient and data-driven approach to the development and application of the this compound solvent family.

Data Table: Predicted vs. Experimental Properties (Illustrative Placeholder)

While specific data for this compound solvents from cheminformatics studies was not extensively detailed in the search results, the application of these methods would typically involve comparing predicted properties from computational models with experimental data. An illustrative table structure is provided below:

Compound (Example from this compound Family)Property (e.g., Boiling Point)Predicted ValueExperimental Value% Error
Propylene Glycol Methyl Ether AcetateBoiling Point (°C)[Predicted]146 wikipedia.org[Error]
Dipropylene Glycol Methyl EtherBoiling Point (°C)[Predicted]190 wikipedia.org[Error]

Note: This table is illustrative. Actual predicted values would be derived from specific cheminformatics modeling studies on these compounds.

Sustainable Chemistry and Engineering Principles

The this compound family of solvents aligns with the principles of sustainable chemistry and engineering through their design, application, and potential end-of-life management.

Green Solvent Technologies and Applications (Beyond CO2)

The this compound solvents, particularly the P-series glycol ethers, are often considered in the context of green solvent technologies. v-mr.bizvmr.biz They are utilized as environmentally safer alternatives to traditional solvents due to properties such as lower toxicity and reduced volatile organic compound (VOC) emissions compared to some conventional options. v-mr.bizemergenresearch.comvmr.biz While the "Beyond CO2" instruction steers away from supercritical CO2 as a solvent, it highlights the broader search for sustainable alternatives. This compound solvents contribute to this by offering a balance of performance and reduced environmental impact in various applications, including water-based paints and coatings where they act as coalescing agents. emergenresearch.com Their use in formulations with lower VOCs is a key aspect of their contribution to greener technologies. v-mr.bizvmr.biz

Resource Efficiency and Circular Economy Concepts in Chemical Production

Resource efficiency and circular economy concepts are increasingly relevant to the chemical industry, including the production and use of solvents like the this compound family. maratek.comtcs.commdpi.comresearchgate.net Implementing circular economy principles means moving away from a linear "take-make-dispose" model towards one that emphasizes reducing, reusing, and recycling resources. maratek.comtcs.com For this compound solvents, this can involve:

Optimizing production processes to minimize waste generation. researchgate.net

Implementing solvent recovery and recycling systems in industries that use these compounds, such as painting, cleaning, and chemical production. maratek.comresearchgate.net Solvent recovery technologies can reclaim a significant percentage of used solvents, reducing the need for virgin materials and lowering waste. maratek.com

Exploring the use of renewable feedstocks for the production of glycol ethers. v-mr.bizmdpi.com

Designing products and processes that facilitate the recovery and reuse of these solvents at the end of their initial use phase. tcs.commdpi.com

These strategies contribute to increased resource efficiency and a more sustainable chemical value chain. tcs.comresearchgate.net

Emerging Interdisciplinary Research Areas

The this compound family of solvents, as representatives of glycol ethers and esters, are relevant to several emerging interdisciplinary research areas. Their unique properties, such as the ability to couple miscible and immiscible phases and their tunable solubility, make them valuable in the development of new materials and processes. restek.comsigmaaldrich.cn Emerging areas could include:

Research into advanced formulations for specific high-performance applications in electronics manufacturing, where ultra-high purity solvents are required. emergenresearch.comresearchgate.net

Development of smart solvent systems that utilize glycol ethers and can respond to external stimuli like temperature or pH for controlled release or separation processes. v-mr.biz

Studies on the use of glycol ethers in novel extraction and separation techniques as alternatives to traditional methods. researchgate.net

Investigation of their role in the synthesis of new polymers or specialty chemicals, leveraging their solvency and compatibility.

These areas often combine expertise from chemistry, materials science, chemical engineering, and environmental science to develop innovative solutions.

Convergent Research at the Interface of Chemistry, Biology, and Informatics

Convergent research in chemistry, biology, and informatics is a multidisciplinary approach that integrates knowledge, tools, and techniques from these distinct fields to address complex scientific problems that are beyond the scope of a single discipline. In the context of chemical compounds, this convergence is crucial for understanding their synthesis, properties, interactions with biological systems, and potential applications. For instance, the convergence of chemistry and biology allows for the production of chemicals using biological entities and the synthesis of biological molecules through chemical processes. researchgate.net Key technologies enabling this convergence include DNA sequencing and synthesis, advanced computing capacity, access to technical data via the internet, and automated robotics. opcw.org Metabolic engineering and enzymatic engineering (biocatalysis) are also significant technical developments facilitating the approach of these two sciences. researchgate.net

Informatics plays a vital role by providing the computational tools and frameworks necessary to manage, analyze, and interpret the vast amounts of data generated at the chemistry-biology interface. Chemoinformatics, specifically, integrates principles of physical chemistry with computer and information science methodologies to address chemical problems, including applications in biology and drug discovery. mdpi.comrjpbcs.com This includes the storage, indexing, and searching of information related to compounds, as well as using techniques like data mining, information retrieval, and machine learning to transform data into actionable knowledge. rjpbcs.com The application of machine learning in chemoinformatics is particularly important for extracting chemical data from large databases to predict properties and design compounds with desired biological features. mdpi.com

For a compound like those potentially covered by the "this compound" trademark, which might relate to carbohydrates or industrial chemicals, convergent research could involve:

Chemical Synthesis and Modification: Developing new chemical routes to synthesize the compound or modify its structure to enhance specific properties.

Biological Interaction Studies: Investigating how the compound interacts with biological systems, such as enzymes, cells, or microorganisms, potentially for applications in biotechnology or environmental remediation.

Informatics-Driven Analysis: Using computational methods to model the compound's behavior, predict its properties, analyze large datasets from biological assays, and identify structure-activity relationships.

This interdisciplinary approach allows researchers to gain a holistic understanding of chemical compounds, bridging the gap between molecular structure and biological function or industrial performance.

Data Standardization and Open Science Initiatives in Chemical Research

The increasing volume and complexity of data in chemical research necessitate robust data standardization and open science initiatives. These efforts aim to make research data Findable, Accessible, Interoperable, and Reusable (FAIR principles), promoting transparency, reproducibility, and accelerated discovery. nih.gov

Standardization for chemical data involves developing common formats and guidelines for representing chemical structures, properties, and experimental results. Initiatives by organizations like IUPAC are crucial in this regard, moving towards a "Digital IUPAC" era that embraces modern data practices and the FAIR principles. researchgate.net Examples of standardization efforts include InChI for structure-based chemical identifiers, ThermoML for thermodynamic property data, and JDX for spectra exchange information. nih.gov

Open science in chemistry encourages the sharing of research data, methodologies, and tools. Platforms like the Open Science Framework (OSF) support the sharing of data across disciplines, while initiatives like the Open Reaction Database (ORD) provide open-access infrastructure for sharing organic reaction data. nih.govbeilstein-journals.org Despite these initiatives, a widespread culture of data sharing in many areas of chemistry is still developing, and compliance with data sharing policies, even when recommended by journals, remains limited. nih.govbeilstein-journals.org

For research involving a compound like "this compound," data standardization and open science would involve:

Using Standard Identifiers: Employing standardized machine-readable identifiers for the compound and any related substances studied.

Standardized Data Formats: Recording experimental data (e.g., spectroscopic data, physical properties, reaction conditions) in standardized formats.

Depositing Data in Repositories: Making raw and metadata publicly available in open repositories, adhering to FAIR data principles. nih.gov

Sharing Research Protocols: Documenting and sharing detailed experimental procedures to enable reproducibility.

Adopting these practices facilitates the aggregation and analysis of data from different sources, enabling researchers worldwide to build upon existing findings and potentially uncover new insights about the compound.

An example of a data table structure that could be standardized for chemical research might include:

Compound Identifier (InChI/SMILES)Property TypeMeasured ValueUnitsMethodTemperature (°C)Pressure (atm)
InChI=...Melting Point150.2°CDSC-1
SMILES=...Solubility10.5g/LGravimetric251
InChI=...Spectroscopic Data[Link to JDX]-NMR251

Note: This is a hypothetical example illustrating a standardized table structure. Actual data would depend on the specific research.

Collaborative Research Models in Large-Scale Scientific Data Management

Addressing complex challenges in chemical research, particularly those involving large datasets, often requires collaborative research models. These models bring together researchers from different institutions and disciplines to share resources, expertise, and data. Effective data management is critical for the success of such collaborations.

Large-scale collaborative projects in chemistry generate vast amounts of diverse data, including experimental results, computational simulations, and characterization data. Managing this data effectively requires robust infrastructure and standardized workflows. Research data management systems are essential for supporting scientists in large collaborative projects and enabling research organized according to the FAIR data principles. designsociety.org

Examples of collaborative initiatives and data management approaches in chemistry include:

Collaboratories: Virtual environments that facilitate collaboration and data sharing among geographically dispersed researchers. The Collaboratory for Multi-scale Chemical Science (CMCS) is an example that aimed to synthesize multi-scale information using an informatics-based approach, developing tools for collaborative sharing of chemical model data. ntis.govosti.gov

Centralized Data Repositories: Platforms designed to collect, store, and provide access to large volumes of research data from collaborative projects. Some repositories are domain-specific, such as those for materials science data. nih.govinggrid.org

Electronic Lab Notebooks (ELNs) and Data Management Platforms: Tools that support the recording, organization, and sharing of experimental data within research groups and across collaborations. inggrid.org

For research on a compound like "this compound" within a collaborative framework, effective data management would involve:

Shared Data Infrastructure: Utilizing common platforms for storing and accessing research data generated by all collaborators.

Standardized Data Entry: Implementing consistent protocols for recording experimental details and results to ensure data interoperability.

Data Curation and Annotation: Ensuring that data are properly described and annotated with relevant metadata to facilitate understanding and reuse by all team members.

Access Control and Data Security: Establishing clear guidelines and technical measures for data access and security within the collaboration.

Collaborative research models, supported by effective large-scale data management, are essential for tackling ambitious research goals related to chemical compounds, enabling the pooling of resources and expertise to accelerate discovery and innovation.

Q & A

Q. How can researchers ethically address unpublished negative data on this compound’s efficacy in grant proposals?

  • Methodological Answer :
  • Transparency : Disclose negative findings in background sections to justify novel hypotheses.
  • Rigor : Propose orthogonal methods (e.g., CRISPR screens) to validate/refute prior results.
  • Data sharing : Pre-register studies on platforms like Open Science Framework to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.